(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate
Description
(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a synthetic aurone analog characterized by a benzofuran-3(2H)-one core substituted with a 4-methoxybenzylidene group at the C2 position and a pivalate (2,2-dimethylpropanoyl) ester at the C6 position. Aurones, a subclass of flavonoids, are structurally defined by their (Z)-configured benzylidene-benzofuranone scaffold. This compound’s design leverages the pivalate ester to enhance metabolic stability and bioavailability compared to free phenolic derivatives, a strategy observed in prodrug development (e.g., compound 6 in ).
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)25-15-9-10-16-17(12-15)26-18(19(16)22)11-13-5-7-14(24-4)8-6-13/h5-12H,1-4H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFABMUPEJXHTJP-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₉H₁₆O₅
- Molecular Weight: 320.33 g/mol
- CAS Number: 614-16-4
The presence of the methoxy group and the benzofuran moiety suggests potential interactions with biological targets, particularly in cancer pathways.
Anticancer Potential
Recent studies have demonstrated that compounds similar to (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, a study on related benzofuran derivatives reported IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, indicating strong antiproliferative activity compared to doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μmol/mL) | Reference |
|---|---|---|---|
| (Z)-2-(4-methoxybenzylidene)-3-oxo... | A-549 | 0.04 | |
| 4,9-Dimethoxy-5-substituted furo... | HCT-116 | 0.06 | |
| Benzofuran derivative X | MCF7 | 0.05 |
The mechanism through which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating the expression of BAX and Bcl-2 proteins, leading to increased caspase activity .
Study on VEGFR-2 Inhibition
A notable study focused on the design and synthesis of thiazolidine derivatives targeting VEGFR-2, which are structurally similar to our compound of interest. The study found that these derivatives could inhibit VEGFR-2 with an IC50 value as low as 0.081 μM and significantly induce apoptosis in HT-29 cells . This suggests that (Z)-2-(4-methoxybenzylidene)-3-oxo... may have similar mechanisms that warrant further investigation.
Cytotoxicity Assessment
Another research effort assessed the cytotoxicity of various benzofuran derivatives against multiple tumor cell lines, including A-549 and MCF7. The results indicated that compounds with similar structural features exhibited promising cytotoxic effects, reinforcing the potential for (Z)-2-(4-methoxybenzylidene)-3-oxo... in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to analogs with variations in the benzylidene substituent, ester group, and biological activity (Table 1). Key structural and functional distinctions are discussed below.
Table 1: Structural and Functional Comparison of Aurone Analogs
Key Observations
Diethylcarbamate analogs (e.g., 9d, ) prioritize solubility but may exhibit shorter half-lives due to esterase susceptibility.
Benzylidene Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy in the target) may enhance electron density at the benzylidene moiety, influencing π-π stacking in tubulin binding (as seen in 5a ’s SAR).
- Electron-withdrawing groups (e.g., 4-nitro in 9k ) could alter redox properties or binding kinetics.
Synthetic Efficiency :
- Pivalate introduction (e.g., 6 ) achieves high yields (~83%) via pivaloyl chloride under mild conditions, suggesting scalability for the target compound.
- Diethylcarbamate analogs require carbamoyl chloride intermediates, complicating purification ().
Biological Activity: While the target compound’s activity is uncharacterized, 5a () demonstrates low-nanomolar potency in prostate cancer models via colchicine-site tubulin inhibition. Substitution at C6 (e.g., pivalate vs. acetonitrile) may modulate target engagement or toxicity.
Research Implications and Gaps
- Pharmacological Profiling : The target compound requires in vitro tubulin polymerization assays and cytotoxicity screening (e.g., against PC-3 cells) to benchmark against 5a .
- SAR Expansion : Comparative studies with 9k and 6 could clarify the role of ester groups in pharmacokinetics.
- Synthetic Optimization : ’s methodology provides a validated route for pivalate synthesis, applicable to scale-up.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
